molecular formula C10H20O6Si B096665 Diacetoxydipropoxysilane CAS No. 17906-69-3

Diacetoxydipropoxysilane

Cat. No.: B096665
CAS No.: 17906-69-3
M. Wt: 264.35 g/mol
InChI Key: NXDNKXIRKGNOMN-UHFFFAOYSA-N
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Description

Diacetoxydipropoxysilane (DADPS) is an organosilicon compound characterized by two acetoxy (CH₃COO⁻) and two propoxy (C₃H₇O⁻) groups bonded to a central silicon atom. Its structure enables dual reactivity: the acetoxy groups facilitate hydrolysis under ambient conditions, while the propoxy groups provide steric bulk and moderate hydrophobicity. DADPS is primarily used as a coupling agent in polymer composites, adhesives, and coatings, where it enhances interfacial bonding between organic and inorganic materials .

Properties

CAS No.

17906-69-3

Molecular Formula

C10H20O6Si

Molecular Weight

264.35 g/mol

IUPAC Name

[acetyloxy(dipropoxy)silyl] acetate

InChI

InChI=1S/C10H20O6Si/c1-5-7-13-17(14-8-6-2,15-9(3)11)16-10(4)12/h5-8H2,1-4H3

InChI Key

NXDNKXIRKGNOMN-UHFFFAOYSA-N

SMILES

CCCO[Si](OCCC)(OC(=O)C)OC(=O)C

Canonical SMILES

CCCO[Si](OCCC)(OC(=O)C)OC(=O)C

Other CAS No.

17906-69-3

Origin of Product

United States

Comparison with Similar Compounds

Dimethyl Diacetoxysilane (CAS 2182-66-3)

  • Structure : Two acetoxy and two methyl (CH₃) groups.
  • Reactivity: Faster hydrolysis than DADPS due to smaller methyl substituents, leading to rapid silanol (Si-OH) formation.
  • Applications: Used in moisture-curable sealants and as a surface modifier for silica nanoparticles.
  • Key Difference : Methyl groups reduce steric hindrance but limit thermal stability compared to DADPS’s propoxy groups .

Dichlorodimethylsilane (CAS 75-78-5)

  • Structure : Two chlorine (Cl) and two methyl groups.
  • Reactivity : Extremely reactive; hydrolyzes explosively with water to release HCl gas. Requires stringent handling.
  • Key Difference : Chlorine substituents confer higher toxicity and reactivity compared to DADPS’s acetoxy/propoxy system .

3-Iodopropyl Trimethoxysilane (CAS 14867-28-8)

  • Structure : One iodo (I) and three methoxy (CH₃O⁻) groups.
  • Reactivity : Methoxy groups hydrolyze slower than acetoxy groups; iodine enables nucleophilic substitution.
  • Applications : Used in biomedical devices for covalent immobilization of biomolecules.
  • Key Difference : Iodo functionality introduces unique reactivity absent in DADPS, but methoxy groups require catalysts for hydrolysis .

Comparative Data Table

Compound Substituents Hydrolysis Rate Thermal Stability (°C) Key Applications Toxicity Profile
Diacetoxydipropoxysilane 2 Acetoxy, 2 Propoxy Moderate 150–200 Polymer composites, coatings Low (non-corrosive)
Dimethyl Diacetoxysilane 2 Acetoxy, 2 Methyl High 100–150 Sealants, nanoparticles Moderate (acetic acid release)
Dichlorodimethylsilane 2 Chloro, 2 Methyl Explosive N/A Silicone synthesis High (HCl release)
3-Iodopropyl Trimethoxysilane 1 Iodo, 3 Methoxy Low 120–170 Biomedical devices Moderate (iodine leaching)

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